(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

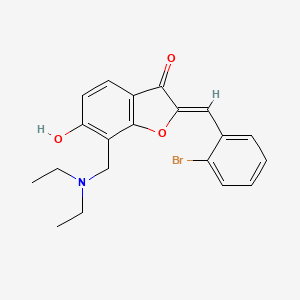

This compound features a benzofuran-3(2H)-one core with three key substituents:

- A Z-configurated 2-bromobenzylidene group at position 2, introducing steric and electronic effects via bromine’s electron-withdrawing nature.

- A hydroxyl group at position 6, enabling hydrogen bonding and influencing acidity.

The Z-configuration of the benzylidene group creates a non-planar structure, which may affect intermolecular interactions and photophysical properties. The compound’s synthesis likely involves:

Condensation of 6-hydroxybenzofuran-3(2H)-one with 2-bromobenzaldehyde to form the benzylidene moiety.

Mannich reaction at position 7 to introduce the diethylamino methyl group .

Properties

IUPAC Name |

(2Z)-2-[(2-bromophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c1-3-22(4-2)12-15-17(23)10-9-14-19(24)18(25-20(14)15)11-13-7-5-6-8-16(13)21/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVESCBUIXTWDBA-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the bromobenzylidene group: This step often involves a bromination reaction followed by a condensation reaction to introduce the benzylidene moiety.

Attachment of the diethylamino methyl group: This can be done through a nucleophilic substitution reaction using diethylamine as the nucleophile.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development and biological studies.

Medicine: Potential therapeutic applications include its use as an anti-cancer agent or an antimicrobial agent.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, its anti-tumor activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene and Core Structures

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Electronic Effects : The 2-bromobenzylidene group in the target compound (electron-withdrawing) contrasts with the 2-methylbenzylidene analog (electron-donating), altering electron density and reactivity .

- Stereochemistry : The Z-configuration in the target compound vs. E-configuration in ’s derivative affects molecular planarity and stacking behavior, which may influence bioactivity or material properties.

- Functional Groups: The diethylamino methyl group distinguishes the target from analogs with benzyloxy () or carbazole () substituents, impacting solubility and pharmacokinetics.

Table 3: Comparative Properties

- Target Compound: The diethylamino group likely improves aqueous solubility compared to purely aromatic analogs like BPOH-TPA. Bromine may enhance halogen bonding in biological targets .

- Benzodithiazines : High thermal stability (dec. >300°C) due to rigid sulfonyl and hydrazine linkages .

Biological Activity

The compound (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one belongs to a class of benzofuran derivatives, which have been extensively studied for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzofuran core, known for its bioactive properties.

- A bromobenzylidene moiety that enhances its reactivity and potential interactions with biological targets.

- A diethylamino group that may influence pharmacokinetics and receptor interactions.

1. Antioxidant Activity

Benzofuran derivatives, including the compound , have shown significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. Research indicates that structural modifications in benzofurans can enhance their antioxidant capacity, suggesting that the presence of the diethylamino group may contribute positively to this activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is well-documented. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and interleukins . This inhibition could be attributed to the compound's ability to suppress NF-κB activation, a key transcription factor in inflammation pathways.

3. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that benzofuran derivatives possess cytotoxic effects against various cancer cell lines. For example, certain analogs have been reported to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . The specific mechanism often involves interference with cell cycle progression and induction of oxidative stress.

Case Studies

- Study on Anti-cancer Activity

-

Inflammation Model

- In an experimental model of inflammation, a related benzofuran derivative significantly reduced levels of inflammatory markers and exhibited a favorable safety profile compared to traditional NSAIDs like celecoxib . This suggests potential use in managing chronic inflammatory conditions with fewer side effects.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, thereby influencing cellular signaling pathways involved in inflammation and apoptosis.

- Cytokine Inhibition : By inhibiting key cytokines involved in inflammatory responses, it can reduce tissue damage associated with chronic inflammation.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells can lead to reduced proliferation and increased apoptosis.

Q & A

Basic Question: What optimized synthetic routes are available for (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?

Methodological Answer:

The synthesis typically involves a Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one precursor and a brominated benzaldehyde derivative. Key steps include:

- Bromobenzylidene Formation : Reacting 6-hydroxybenzofuran-3(2H)-one with 2-bromobenzaldehyde under basic conditions (e.g., NaH/THF) to form the benzylidene intermediate .

- Diethylaminomethyl Introduction : Functionalizing the 7-position via Mannich reaction using diethylamine, formaldehyde, and a protic acid catalyst .

- Stereochemical Control : Maintaining the Z-isomer configuration requires careful pH and temperature control during condensation to prevent isomerization .

Basic Question: How is the Z-isomer configuration of the benzylidene group confirmed experimentally?

Methodological Answer:

Stereochemical assignment relies on:

- Nuclear Overhauser Effect (NOE) NMR : Observing spatial proximity between the bromobenzylidene proton and adjacent aromatic protons in the benzofuran core .

- X-ray Crystallography : Resolving the double-bond geometry in single crystals, as demonstrated for analogs like (2E)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one .

- UV-Vis Spectroscopy : Comparing λmax shifts with E/Z-isomer standards, where Z-isomers often exhibit bathochromic shifts due to conjugation .

Advanced Question: How can researchers address low yields during the introduction of the diethylaminomethyl group at the 7-position?

Methodological Answer:

Low yields often arise from steric hindrance or competing reactions. Strategies include:

- Protecting Group Chemistry : Temporarily protecting the 6-hydroxy group with benzyl ethers to prevent side reactions during Mannich reactions .

- Alternative Reagents : Using preformed Mannich bases (e.g., diethylaminomethyl chloride) instead of in situ formaldehyde/amine mixtures .

- Microwave-Assisted Synthesis : Reducing reaction times and improving regioselectivity via controlled heating .

Advanced Question: What computational methods are recommended to predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Using software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) based on the compound’s 3D structure (derived from DFT-optimized coordinates) .

- Pharmacophore Mapping : Identifying critical features (e.g., bromine positioning, hydrogen-bond donors) using tools like Schrödinger’s Phase .

- MD Simulations : Assessing binding stability over time with GROMACS, particularly for analogs with demonstrated activity against inflammatory targets .

Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using multiple assays (e.g., enzyme inhibition + cell viability) to rule out false positives .

- SAR Analysis : Compare substituent effects (e.g., bromine vs. methoxy groups) to identify structural determinants of activity .

- Meta-Analysis : Aggregate data from analogs (e.g., sulfamoylbenzofurans) to identify trends in potency or selectivity .

Basic Question: What analytical techniques ensure purity and structural fidelity of the synthesized compound?

Methodological Answer:

- HPLC-PDA : Quantify purity (>95%) using a C18 column with mobile phase gradients (e.g., water/acetonitrile + 0.1% TFA) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF (e.g., [M+H]<sup>+</sup> at m/z 432.0521) .

- FT-IR Spectroscopy : Verify key functional groups (e.g., C=O stretch at 1700–1750 cm<sup>−1</sup>) .

Advanced Question: How can regioselectivity challenges during bromination be mitigated?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., methoxy) at the 6-position to guide bromine to the 2-position .

- Lewis Acid Catalysis : Use FeCl3 or AlCl3 to enhance selectivity in electrophilic aromatic substitution .

- Microwave Bromination : Achieve faster, cleaner reactions with N-bromosuccinimide (NBS) under controlled conditions .

Advanced Question: What strategies are effective for designing structure-activity relationship (SAR) studies?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., varying bromine positions or diethylamino groups) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data .

- In Silico Toxicity Screening : Predict ADMET profiles with tools like SwissADME to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.